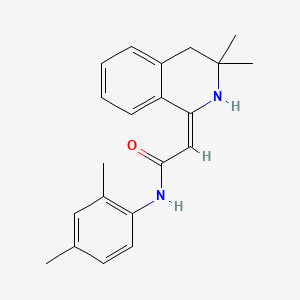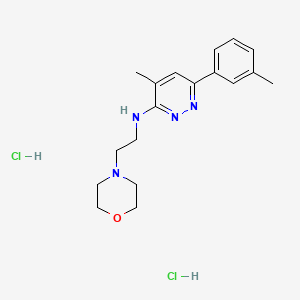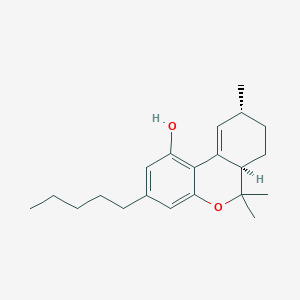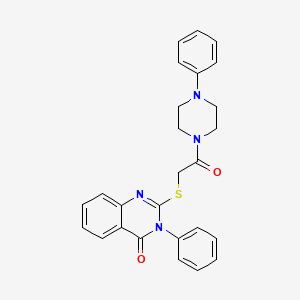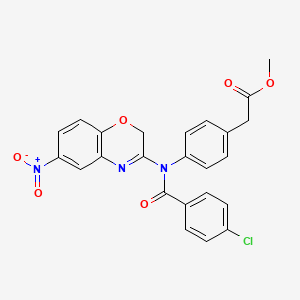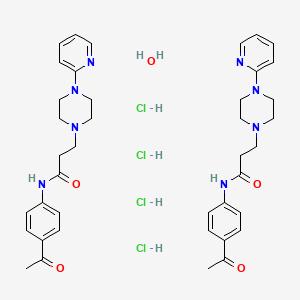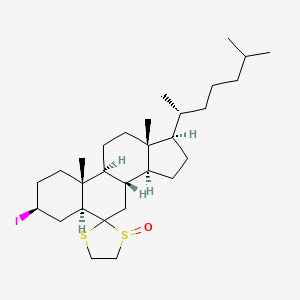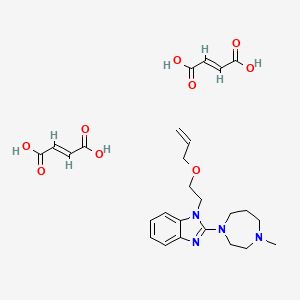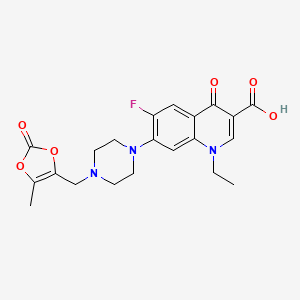
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide is an azo compound characterized by the presence of a bromo, cyano, and dipropylamino group attached to a phenyl ring. Azo compounds are known for their vivid colors and are widely used in dyeing and pigmentation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide typically involves the following steps:
Diazotization: The starting material, 2-bromo-6-cyano-p-toluidine, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dipropylamino)aniline in an alkaline medium to form the azo compound.
Sulphonamide Formation: The resulting azo compound is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. Continuous flow processes and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a dye or pigment in organic synthesis.
Biology: May serve as a staining agent for biological tissues.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Employed in the production of colored materials, inks, and coatings.
作用機序
The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the bromo and cyano groups may enhance binding affinity to specific molecular targets. The dipropylamino group can influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
- N-(2-((2-Bromo-6-methyl-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
Uniqueness
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide is unique due to the presence of the bromo and cyano groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
83249-54-1 |
|---|---|
分子式 |
C21H26BrN5O2S |
分子量 |
492.4 g/mol |
IUPAC名 |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H26BrN5O2S/c1-5-9-27(10-6-2)17-7-8-19(20(13-17)26-30(4,28)29)24-25-21-16(14-23)11-15(3)12-18(21)22/h7-8,11-13,26H,5-6,9-10H2,1-4H3 |
InChIキー |
PRJALBAUHIQRTE-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


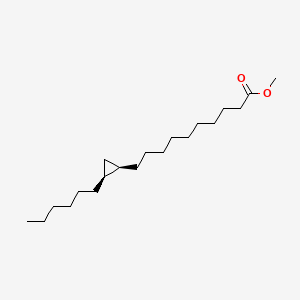
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


